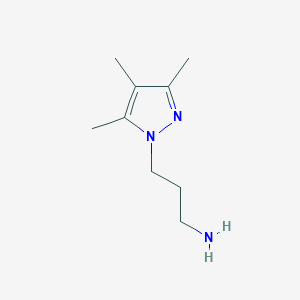

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUTVJNXEQREHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543991 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-77-4 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine chemical properties

An In-depth Technical Guide to 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, This compound , a molecule that marries the therapeutic potential of the pyrazole core with the versatile reactivity of a primary amine. While specific literature on this exact compound is not extensively available in the public domain, this document serves as a technical primer, extrapolating from established chemical principles and data from analogous structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications, offering a foundational understanding for its exploration in drug discovery programs.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 69980-77-4) is a substituted pyrazole derivative featuring a propanamine side chain attached to one of the nitrogen atoms of the pyrazole ring.[3][4][5] The fully substituted pyrazole core with three methyl groups is expected to influence its steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. The primary amine group provides a key site for further chemical modification and salt formation, enhancing its potential as a drug candidate.

Predicted Physicochemical Data

While experimental data for this specific molecule is scarce, its fundamental properties can be predicted using computational models. These predictions offer a valuable starting point for experimental design and evaluation.

| Property | Predicted Value | Source |

| Molecular Formula | C9H17N3 | PubChem[4] |

| Molecular Weight | 167.25 g/mol | PubChem[4] |

| CAS Number | 69980-77-4 | BLDpharm[3] |

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Topological Polar Surface Area | 31.4 Ų | PubChem[4] |

Note: The properties listed above are computationally predicted and should be confirmed through experimental validation.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a two-step process, starting from the commercially available 3,4,5-trimethyl-1H-pyrazole. The synthetic strategy involves the N-alkylation of the pyrazole followed by the reduction of a nitrile to the desired primary amine.

Step 1: Synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

The N-alkylation of pyrazoles is a well-established transformation.[6][7][8] In this proposed step, 3,4,5-trimethyl-1H-pyrazole is reacted with 3-chloropropanenitrile in the presence of a suitable base and solvent.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 3-chloropropanenitrile (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired nitrile intermediate.

Step 2: Synthesis of this compound

The reduction of nitriles is a classic method for the synthesis of primary amines.[9][10][11] Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filtration and Extraction: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target primary amine. Further purification can be achieved by distillation or chromatography if necessary.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the three methyl groups on the pyrazole ring, the propyl chain protons, and the amine protons.

-

¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the three pyrazole carbons and the three carbons of the propanamine side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the presence of the primary amine and the aromatic pyrazole ring.

Reactivity of the Primary Amine

The primary amine group is nucleophilic and basic, making it susceptible to a variety of reactions.[12][13]

-

Salt Formation: As a base, it will readily react with acids to form ammonium salts, which can be advantageous for improving aqueous solubility and crystallinity.

-

Acylation: It can be easily acylated with acyl chlorides or anhydrides to form amides.

-

Alkylation: The amine can undergo further alkylation, although selectivity for mono-alkylation can be challenging.

-

Reductive Amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.[14]

Reactivity of the Pyrazole Ring

The 3,4,5-trimethyl-substituted pyrazole ring is relatively electron-rich and aromatic. It is generally stable to many reaction conditions. However, electrophilic aromatic substitution is possible, although the positions of substitution will be influenced by the existing substituents.

Potential Applications in Drug Discovery

The pyrazole moiety is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in various biological interactions.[2][15] The combination of a substituted pyrazole with a flexible amine-containing side chain in this compound suggests its potential as a scaffold for developing novel therapeutics.

Inhibition of Inflammatory Pathways

Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][16] Inhibition of RIPK1 is a promising strategy for treating inflammatory diseases. It is plausible that this compound could serve as a starting point for the development of novel RIPK1 inhibitors.

Neuroprotective Agents

N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins like Bax and caspase-3.[17][18] The structural features of this compound make it a candidate for derivatization to explore its potential in neurodegenerative disease models.

Conclusion

This compound is a molecule with significant untapped potential in the realm of drug discovery. While specific experimental data is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications. Its structural motifs, a substituted pyrazole and a primary amine, are well-recognized pharmacophores, suggesting that this compound could serve as a valuable building block for the development of novel therapeutics, particularly in the areas of inflammation and neuroprotection. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nitrile Reduction. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 69980-77-4. Retrieved from [Link]

- Martínez, A., et al. (2020).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022).

-

ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4,5-Trimethyl-1H-pyrazole | CAS#:5519-42-6. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

-

PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(1H-PYRAZOL-1-YL)PROPAN-1-AMINE | CAS#:75653-86-0. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

ResearchGate. (n.d.). (top) Summary of general properties of amines, reactivity trends toward.... Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). (5S,8S,10R)-8-[(1R)-1-hydroxy-2-{[(5-propyl-1H-pyrazol-3-yl)methyl]amino}ethyl]-4,5,10-trimethyl-1-oxa-4,7-diazacyclohexadecane-3,6-dione. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methyl-1h-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(propan-2-yl)-1h-pyrazol-5-amine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 69980-77-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H17N3 | CID 13567230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3,4,5-트리메틸-1H-피라졸-1-일)프로판-1-아민 CAS#: 69980-77-4 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Trimethyl-pyrazole Derivatives

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2][3] Trimethyl-pyrazole (TMP) derivatives, a specific subclass, have garnered significant attention for their therapeutic potential across various domains, including oncology, inflammation, and neurodegenerative disorders.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the bioactivity of TMP derivatives. We will explore their primary molecular targets, delve into the specific signaling pathways they modulate, and present robust, field-proven experimental protocols for elucidating their mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Part I: Core Mechanisms & Primary Molecular Targets

The therapeutic efficacy of trimethyl-pyrazole derivatives stems from their ability to interact with high specificity and affinity with key biological macromolecules. While their activities are diverse, a predominant mechanism involves the competitive inhibition of protein kinases, particularly within the ATP-binding pocket.

Inhibition of Protein Kinases: A Dominant Paradigm

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The pyrazole ring serves as an excellent bioisostere for the adenine ring of ATP, enabling compounds to act as competitive inhibitors.[5] Several TMP derivatives have been specifically identified as potent inhibitors of key kinases in inflammatory and oncogenic pathways.

p38 MAP Kinase: A Key Inflammatory Target

The p38 mitogen-activated protein (MAP) kinase is a central node in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 is a validated strategy for treating inflammatory diseases. Certain N-pyrazole, N'-aryl ureas containing a trimethyl-pyrazole core have been identified as potent p38 MAP kinase inhibitors.[6]

-

Mechanism of Inhibition: These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding. They bind to a key domain distinct from the ATP site, which is exposed when the activation loop adopts a specific conformation. This allosteric inhibition mechanism can confer greater selectivity compared to traditional ATP-competitive inhibitors.[6] The trimethyl substituents on the pyrazole ring often play a crucial role in establishing hydrophobic interactions within the binding pocket, enhancing both potency and selectivity.[7]

// Edges Cytokine_Receptor -> MKK3_6 [label="Activates", color="#34A853"]; MKK3_6 -> p38 [label="Phosphorylates\n(Activates)", color="#34A853"]; p38 -> MK2 [label="Phosphorylates\n(Activates)", color="#34A853"]; p38 -> Transcription_Factors [label="Phosphorylates\n(Activates)", color="#34A853"]; Transcription_Factors -> Inflammatory_Genes [label="Promotes", color="#34A853"];

TMP_Derivative -> p38 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } p38 MAPK Signaling Inhibition by a TMP Derivative.

Other Kinase Targets

The versatility of the pyrazole scaffold allows for its adaptation to target a wide range of kinases. By modifying the substituents on the pyrazole ring and elsewhere on the molecule, researchers can switch the target selectivity. For instance, a regioisomeric switch on a pyrazole core was shown to shift activity from p38α MAP kinase to important cancer-related kinases such as Src, B-Raf, EGFR, and VEGFR-2.[8] This highlights the principle that subtle structural changes can lead to profound differences in the mechanism of action, a key concept in structure-activity relationship (SAR) studies.[8]

Modulation of Other Biological Targets

While kinase inhibition is a primary mechanism, TMP derivatives exhibit a broader range of biological activities:

-

Anti-inflammatory and Analgesic Effects: Beyond p38 inhibition, some pyrazole derivatives exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10] This mechanism is analogous to that of well-known NSAIDs like celecoxib, which features a pyrazole core.[10][11]

-

Antimicrobial and Antifungal Activity: Certain TMP derivatives have shown potent activity against various bacterial and fungal strains, suggesting mechanisms that may involve the disruption of microbial cell wall synthesis or other essential enzymatic processes.[9][11][12]

-

Anticancer Activity: The antiproliferative effects of some TMP derivatives are linked to their ability to inhibit kinases involved in cell cycle progression, such as Aurora kinases.[1][13] Additionally, some derivatives have demonstrated the ability to induce apoptosis in tumor cells through mechanisms that may be independent of kinase inhibition.[4][14]

Part II: Experimental Validation of Mechanism

Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The following protocols represent a logical and self-validating workflow, progressing from direct target interaction to cellular and phenotypic consequences.

Target Engagement & Binding Affinity

The foundational step is to confirm direct physical binding between the TMP derivative and its putative target protein and to quantify the affinity of this interaction.

Protocol 1: Isothermal Titration Calorimetry (ITC)

-

Causality: ITC is the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event.[15][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment, providing a complete thermodynamic profile of the interaction.[17][18]

-

Methodology:

-

Preparation: Prepare solutions of the purified target protein (e.g., p38 kinase) and the TMP derivative in the same dialysis buffer to minimize heats of dilution. Concentrations should be chosen based on the expected Kd.

-

Loading: Load the protein solution into the sample cell of the calorimeter and the TMP derivative solution into the injection syringe.[19]

-

Titration: Perform a series of small, sequential injections of the TMP derivative into the protein solution at a constant temperature.[18]

-

Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

-

Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[16]

-

// Workflow Edges Prep_Protein -> Load_Cell; Prep_Ligand -> Load_Syringe; Load_Cell -> Titration; Load_Syringe -> Titration; Titration -> Measure_Heat; Measure_Heat -> Plot_Data; Plot_Data -> Fit_Curve; Fit_Curve -> Results; } Isothermal Titration Calorimetry (ITC) Workflow.

In Vitro Functional Activity

Confirming binding is necessary but not sufficient. The next step is to demonstrate that this binding event translates into a functional consequence, such as the inhibition of enzymatic activity.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

-

Causality: This assay directly measures the enzymatic activity of the kinase. A reduction in activity in the presence of the TMP derivative provides direct evidence of functional inhibition. Luminescence-based ADP detection methods are highly sensitive and quantitative.[20]

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the TMP derivative in DMSO. A 10-point, 3-fold dilution series is standard for determining an IC50 value.[20]

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the serially diluted TMP derivative (or DMSO as a vehicle control), and the purified kinase enzyme.[20]

-

Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.[21]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[20]

-

Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.[20]

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement and Pathway Modulation

The final validation step is to demonstrate that the TMP derivative engages its target and modulates the intended signaling pathway within a cellular context.

Protocol 3: Western Blotting for Phospho-Protein Analysis

-

Causality: Western blotting allows for the visualization and semi-quantification of specific proteins. By using phospho-specific antibodies, one can directly assess the phosphorylation state of a kinase's downstream substrate. A decrease in the phosphorylation of a specific substrate upon treatment with a TMP derivative provides strong evidence of target inhibition in a live-cell environment.[22][23]

-

Methodology:

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., human monocytic THP-1 cells for p38) and treat with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of varying concentrations of the TMP derivative for a specified time.[24]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[25]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-MK2 for p38 pathway analysis) overnight at 4°C.[24]

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To validate the results, the membrane can be stripped and reprobed with antibodies against the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[22]

-

Part III: Quantitative Data Summary

The inhibitory potential of TMP derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides representative data for pyrazole-based kinase inhibitors to illustrate typical potency ranges.

| Compound Class | Target Kinase | IC50 (nM) | Assay Type |

| Pyrazole-Urea Derivative | p38α MAP Kinase | 135 ± 21 | Enzymatic |

| Diaryl Pyrazole | B-Raf V600E | < 100 | Enzymatic |

| Pyrazolyl Benzimidazole | Aurora A/B | 35 / 75 | Enzymatic |

| Pyrrolo[2,3-d]pyrimidine-Pyrazole | JAK1 / JAK2 | ~3 | Enzymatic |

| Note: This table is illustrative. Data compiled from references[1][5][8][26]. Specific values vary greatly depending on the exact chemical structure. |

Conclusion

Trimethyl-pyrazole derivatives represent a versatile and potent class of biologically active molecules. Their primary mechanism of action frequently involves the inhibition of protein kinases, such as p38 MAP kinase, which are central to inflammatory and oncogenic signaling. The validation of this mechanism requires a rigorous, multi-step experimental approach, beginning with direct binding assays like ITC, followed by functional enzymatic assays, and culminating in cell-based pathway analysis via Western blotting. The modular nature of the pyrazole scaffold ensures that it will remain a fertile ground for the development of novel, highly selective therapeutic agents for the foreseeable future.

References

-

Glaser, F. (2004). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

Piknova, B., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

-

Groutas, W. C., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, B.-L., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. Available at: [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

-

Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

-

Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

-

Schenone, S., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]

-

Shah, S., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available at: [Link]

-

Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available at: [Link]

-

Al-Hujaili, A. S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

-

Kumar, G. P. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]

-

Bentham Science. (2023). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science Publishers. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Semantic Scholar. Available at: [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

-

Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology. Available at: [Link]

-

Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]

-

Chahal, G., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

-

Journal of Pharmaceutical Research International. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2018). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available at: [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Wengner, A. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]

-

RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]

-

Molecules. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

-

ResearchGate. (n.d.). The major mechanism of action of derivatives of tetramethylpyrazine. ResearchGate. Available at: [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 14. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In vitro kinase assay [protocols.io]

- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. ijmphs.com [ijmphs.com]

The Architectural Versatility of N-Alkylated Pyrazoles: A Technical Guide to Their Biological Activities

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have propelled pyrazole derivatives to the forefront of drug discovery.[2][3] This in-depth technical guide focuses on the N-alkylated subclass of pyrazoles, exploring the profound impact of N-alkylation on their biological activities. We will dissect the synthetic strategies for their creation, delve into their mechanisms of action across various therapeutic areas, and provide practical, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of N-alkylated pyrazoles.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The unique electronic configuration and geometry of the pyrazole ring allow for diverse substitutions at multiple positions, leading to a wide spectrum of pharmacological activities.[3][4] The introduction of an alkyl group onto one of the nitrogen atoms (N-alkylation) is a critical modification that significantly influences the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, modulate the compound's interaction with biological targets, often enhancing potency and selectivity.[5][6] N-alkylated pyrazoles have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][7]

Synthetic Pathways to N-Alkylated Pyrazoles: A Chemist's Perspective

The regioselective N-alkylation of pyrazoles is a pivotal step in the synthesis of these bioactive molecules. The choice of synthetic route is often dictated by the desired regioselectivity and the nature of the starting materials.

Classical N-Alkylation under Basic Conditions

A common and straightforward method for N-alkylation involves the deprotonation of the pyrazole nitrogen using a base, followed by the addition of an alkylating agent.[8]

Experimental Protocol: General Procedure for N-Alkylation of Pyrazole

-

Deprotonation: To a solution of the pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1-1.5 equivalents) such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction is typically stirred at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the desired alkyl halide (e.g., alkyl iodide, bromide, or chloride) (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or heated depending on the reactivity of the alkyl halide.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated pyrazole.[6]

Modern Synthetic Approaches

Recent advancements have led to the development of alternative methods that offer improved regioselectivity and milder reaction conditions. These include phase-transfer catalysis, Mitsunobu reactions, and transition-metal-catalyzed N-arylations.[8][9] Acid-catalyzed N-alkylation using trichloroacetimidates has also emerged as a powerful technique.[8][10]

Anticancer Activity: Targeting the Engines of Cell Proliferation

N-alkylated pyrazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[4][11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that drive cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which N-alkylated pyrazoles exert their anticancer effects is the inhibition of protein kinases.[4] Several pyrazole-containing drugs, such as the FDA-approved kinase inhibitors Ruxolitinib and Crizotinib, highlight the therapeutic success of this scaffold.[2][4] These compounds often target kinases involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[3][11]

Caption: N-Alkylated pyrazoles inhibiting receptor tyrosine kinase signaling.

Quantitative Data: Anticancer Activity of N-Alkylated Pyrazoles

| Compound Class | Target Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | MCF-7, A549, HeLa | Micro- to nano-molar range | Antiproliferative | [4] |

| 5-Alkylated selanyl-1H-pyrazoles | HepG2 (Liver Cancer) | 13.85 - 15.98 | Dual EGFR/VEGFR-2 Inhibition | [4][11] |

| Pyrazolo[3,4-b]pyridines | HepG2, MCF-7, HeLa | 3.11 - 4.91 | Cytotoxicity, DNA Binding | [4] |

| Pyrazole-based Bcr-Abl Inhibitor | K562 (Leukemia) | Sub-micromolar | Bcr-Abl Kinase Inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Dissolve the N-alkylated pyrazole compounds in DMSO and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[4]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[4]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and N-alkylated pyrazoles have shown significant promise as anti-inflammatory agents.[12][13]

Mechanism of Action: COX Inhibition

A key mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[13][14] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and is widely used to treat inflammatory conditions.[13] By inhibiting COX-2, these compounds block the production of prostaglandins, which are key mediators of inflammation and pain.[14]

Caption: N-Alkylated pyrazoles inhibiting the COX-2 pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of N-alkylated pyrazoles is highly dependent on their substitution pattern. For instance, the presence of a p-sulfonamide group on an N-phenyl ring is a key feature for selective COX-2 inhibition, as seen in celecoxib.[13] The nature of the alkyl group on the pyrazole nitrogen also influences activity, with studies showing that both small alkyl groups and more complex moieties can modulate potency.[5][6]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. N-alkylated pyrazoles have demonstrated promising activity against a range of bacteria and fungi.[7][15]

Spectrum of Activity

N-alkylated pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.[7][15][16] Some derivatives also exhibit antifungal activity against species such as Candida albicans and Aspergillus niger.[17][18]

Putative Mechanisms of Action

The exact mechanisms of antimicrobial action for many N-alkylated pyrazoles are still under investigation. However, proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes involved in metabolic pathways, and interference with DNA replication.[2][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the N-alkylated pyrazole compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Future Perspectives and Conclusion

References

- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide - Benchchem. (n.d.).

- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 638137.

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025).

- Meador, R., Mate, N. A., & Chisholm, J. D. (2022).

- Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478.

- Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

- Stoll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 107-120.

- Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(18), 5606.

- Schober, L. J., et al. (2022). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- S. Ferraro, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1699.

- Hassan, G. S., et al. (2021). Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1613.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.

- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals, 24(1), 625.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.

- Pyrazoles as anticancer agents: Recent advances. (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Review: biologically active pyrazole deriv

- Pyrazole derivatives showing antimicrobial activity. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. (n.d.). OUCI.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (n.d.).

- Mini review on anticancer activities of Pyrazole Deriv

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. meddocsonline.org [meddocsonline.org]

- 19. Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin [ouci.dntb.gov.ua]

- 20. connectjournals.com [connectjournals.com]

In Silico Modeling of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine, a novel small molecule with potential therapeutic applications. While experimental data on this specific compound is limited, its pyrazole scaffold is a well-established pharmacophore present in numerous biologically active agents.[1][2][3] This guide outlines a systematic and scientifically rigorous computational workflow designed to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. We will delve into the rationale behind the selection of computational methodologies, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction. Detailed, step-by-step protocols are provided to enable researchers to replicate and adapt these methods for their own investigations into pyrazole derivatives and other small molecules.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] The subject of this guide, this compound (CAS No. 69980-77-4), is a structurally intriguing derivative.[6][7][8] Its key structural features include a fully substituted pyrazole ring, which can influence its steric and electronic properties, and a flexible propan-1-amine side chain that can engage in various intermolecular interactions.

Given the therapeutic precedent of pyrazole-containing compounds, a systematic in silico evaluation of this molecule is a logical first step in its journey towards potential clinical relevance. Computational approaches offer a time- and cost-effective means to generate testable hypotheses about a molecule's mechanism of action and drug-likeness, thereby guiding subsequent experimental validation.[9][10][11][12][13]

A Strategic Workflow for In Silico Characterization

The following diagram outlines our proposed workflow for the comprehensive in silico modeling of this compound. This workflow is designed to be a self-validating system, where the outputs of each stage inform and refine the subsequent steps.

Caption: A comprehensive workflow for the in silico modeling of novel small molecules.

Phase 1: Target Identification and Ligand Preparation

The initial and most critical phase of our investigation is to identify potential biological targets for our molecule of interest. Since there is no established target, we will employ a "target fishing" approach.

Ligand Preparation Protocol

Accurate 3D representation of the ligand is paramount for successful docking and screening.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Use a computational chemistry software package (e.g., Schrödinger Maestro, MOE) to convert the 2D structure to a 3D conformation.

-

Protonation State: Determine the most likely protonation state at a physiological pH of 7.4. The primary amine of the propan-1-amine side chain is expected to be protonated.

-

Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS_2005, MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.

Target Fishing: Identifying Potential Biological Partners

Based on the known activities of other pyrazole derivatives, we will focus our search on protein families implicated in cancer and inflammation.[1][2][14]

Step-by-Step Protocol:

-

Pharmacophore Screening: Develop a 3D pharmacophore model based on the structure of our ligand. Key features would include a hydrogen bond donor (the protonated amine), a hydrogen bond acceptor (the pyrazole nitrogens), and hydrophobic features (the methyl groups). Screen this pharmacophore against a database of protein structures (e.g., PDB).

-

Similarity Searching: Use the 2D structure of the ligand to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological activities. The identified targets of these similar molecules can be considered potential targets for our compound.

-

Target Selection: Based on the results of the above screens, we will select a panel of high-priority targets for further investigation. For the purpose of this guide, let's hypothesize that our target fishing points towards Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for some pyrazole-based anticancer agents.[14]

Phase 2: Molecular Docking

Molecular docking will predict the preferred binding orientation of our ligand within the active site of our chosen target, CDK2, and estimate the strength of the interaction.

Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking.

Molecular Docking Protocol

Step-by-Step Protocol:

-

Protein Preparation:

-

Download the crystal structure of CDK2 from the Protein Data Bank (PDB ID: 1HCK).

-

Prepare the protein using a standard protein preparation wizard (e.g., in Schrödinger Maestro). This involves adding hydrogens, removing water molecules beyond a certain distance from the active site, and optimizing the hydrogen bond network.

-

-

Grid Generation: Define the binding site by generating a receptor grid around the co-crystallized ligand in the PDB structure. This grid defines the space where the docking algorithm will search for binding poses.

-

Ligand Docking: Dock the prepared this compound structure into the defined grid using a docking program like Glide (Schrödinger) or AutoDock Vina.

-

Analysis of Results:

-

Analyze the docking scores to estimate the binding affinity. Lower scores generally indicate better binding.

-

Visually inspect the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Hypothetical Docking Results

For illustrative purposes, a hypothetical summary of docking results is presented below.

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | CDK2 | -8.5 | LEU83, GLU81, LYS33 |

Phase 3: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and refining the binding energy estimation.

MD Simulation Protocol

Step-by-Step Protocol:

-

System Setup:

-

Take the best-ranked docked pose of the protein-ligand complex.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

-

Production Run: Run the production MD simulation for a duration of at least 100 nanoseconds.

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Protein-Ligand Interactions: To monitor the persistence of key interactions observed in docking.

-

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.

Phase 4: ADMET Prediction

A promising drug candidate must not only bind to its target effectively but also possess favorable pharmacokinetic properties.

ADMET Prediction Protocol

Step-by-Step Protocol:

-

Utilize Prediction Software: Use computational tools like QikProp (Schrödinger) or SwissADME to predict a range of physicochemical and pharmacokinetic properties.

-

Analyze Key Descriptors: Evaluate descriptors such as:

-

Lipinski's Rule of Five: To assess drug-likeness.

-

Aqueous Solubility (logS): To predict solubility in water.

-

Blood-Brain Barrier Permeability (BBB): To predict the ability to cross into the central nervous system.

-

Human Oral Absorption: To predict the percentage of the drug that is absorbed after oral administration.

-

Potential for CYP2D6 Inhibition: To assess the risk of drug-drug interactions.

-

Hypothetical ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 181.28 | < 500 |

| logP | 1.8 | -0.4 to 5.6 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Predicted logS | -2.5 | > -6.0 |

| Predicted BBB | Low | - |

| Human Oral Absorption | > 80% | High (>80%) |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. The proposed workflow, from target identification to ADMET prediction, provides a robust framework for generating testable hypotheses about the compound's therapeutic potential. The hypothetical results suggest that this molecule may possess favorable drug-like properties and could potentially interact with targets such as CDK2.

The next logical steps would involve the chemical synthesis of the compound and experimental validation of the in silico predictions. This would include in vitro assays to confirm its activity against the predicted targets and cell-based assays to assess its functional effects. The synergy between computational modeling and experimental validation is key to accelerating the drug discovery process.[9][11]

References

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

-

Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC - NIH. [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

-

This compound. PubChem. [Link]

-

Computational Methods Applied to Rational Drug Design. SciELO. [Link]

-

Computational Biomodeling: Transforming Drug Design with Advanced Simulations. STM Journals. [Link]

-

This compound CAS#: 69980-77-4. ChemWhat. [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. [Link]

-

Computational Methods in Drug Discovery. PubMed Central. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]

Sources

- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 69980-77-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C9H17N3 | CID 13567230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 69980-77-4 [amp.chemicalbook.com]

- 9. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Pharmacokinetic Profile of Pyrazole-Containing Compounds

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor, and its lower lipophilicity compared to a benzene ring—make it a versatile component in drug design.[1] This versatility has led to the development and FDA approval of numerous pyrazole-containing drugs for a wide range of clinical conditions, from the anti-inflammatory celecoxib to antipsychotics and novel kinase inhibitors for oncology.[1][2][3]

However, the successful translation of a potent pyrazole-containing compound from a lab curiosity to a clinical reality hinges on a thorough understanding of its pharmacokinetic profile. This guide, intended for drug development professionals, provides an in-depth technical overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of pyrazole-containing compounds. We will explore the underlying mechanisms, field-proven experimental workflows, and critical considerations for optimizing the pharmacokinetic behavior of this important class of molecules.

Core Principles of Pharmacokinetics (ADME): A Framework for Analysis

Before delving into the specifics of the pyrazole scaffold, it is essential to establish a foundational understanding of the four pillars of pharmacokinetics. The journey of a drug through the body is a dynamic process that dictates its efficacy and safety.

-

Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves overcoming barriers in the gastrointestinal (GI) tract.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

-

Metabolism: The chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.

-

Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine or feces.

The interplay of these four processes determines the concentration of a drug at its target site over time, a critical factor for its therapeutic effect.

Visualizing the ADME Pathway

Caption: A generalized workflow illustrating the ADME process for an orally administered drug.

Detailed Pharmacokinetic Profile of Pyrazole-Containing Compounds

While the pyrazole scaffold offers many advantages, its pharmacokinetic profile is not uniform and is highly dependent on the nature and position of its substituents.

Absorption

The oral bioavailability of pyrazole-containing drugs can be highly variable. Key factors influencing absorption include:

-

Solubility: The aqueous solubility of the compound is a prerequisite for absorption. The pyrazole ring itself is relatively polar, but lipophilic substituents can significantly decrease solubility.

-

Permeability: The ability of a compound to pass through the intestinal epithelium is crucial. This is often assessed in vitro using Caco-2 cell monolayers, which mimic the human intestinal barrier.[4][5][6] Both passive diffusion and active transport mechanisms can be involved.[4]

-

Case Study: Sildenafil (Viagra®) Sildenafil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 120 minutes in a fasted state.[7] However, when taken with a high-fat meal, the rate of absorption is reduced, leading to a delay in the time to maximum concentration (Tmax) by about 60 minutes and a 29% reduction in the maximum concentration (Cmax).[7][8] This highlights the importance of food effects on the absorption of lipophilic pyrazole derivatives.

Distribution

Once absorbed, the distribution of pyrazole-containing drugs is primarily governed by:

-

Plasma Protein Binding (PPB): Many pyrazole drugs exhibit high binding to plasma proteins, particularly albumin.[9][10] Sildenafil and its major metabolite are approximately 96% bound to plasma proteins.[7] Celecoxib is also extensively protein-bound (around 97%).[11] It is the unbound (free) fraction of the drug that is pharmacologically active and able to distribute into tissues.[12] High PPB can lead to a longer plasma half-life and slower excretion.[10]

-

Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma. Sildenafil has a mean steady-state volume of distribution of 105 L, indicating significant tissue distribution.[7]

Metabolism: The Central Role of Cytochrome P450

Metabolism is arguably the most critical and complex aspect of pyrazole pharmacokinetics. The liver is the primary site of metabolism, with Cytochrome P450 (CYP) enzymes playing a central role.

-

Key Metabolic Pathways:

-

Oxidation: Hydroxylation of the pyrazole ring or its substituents is a common Phase I metabolic reaction. For example, Celecoxib's primary metabolic pathway involves the hydroxylation of a methyl group, a reaction catalyzed mainly by CYP2C9.[13][14]

-

N-dealkylation: For N-substituted pyrazoles, the removal of an alkyl group is another frequent metabolic route.[15] Sildenafil is cleared predominantly by CYP3A4 (major route) and CYP2C9 (minor route), with the major circulating metabolite resulting from N-desmethylation.[7]

-

Glucuronidation: Following Phase I oxidation, metabolites are often conjugated with glucuronic acid (a Phase II reaction) to increase their water solubility and facilitate excretion.[14][15]

-

-

CYP Isoform Specificity: The specific CYP enzymes involved in metabolism are crucial.

-

Pharmacogenetic Considerations: Genetic variations (polymorphisms) in CYP enzymes can significantly impact drug exposure. For instance, individuals who are poor metabolizers of CYP2C9 substrates may have increased exposure to Celecoxib, potentially requiring dose adjustments.[13][14]

Visualizing Common Pyrazole Metabolic Pathways

Caption: Key Phase I and Phase II metabolic transformations for pyrazole-containing drugs.

Excretion

The final step in the pharmacokinetic journey is excretion. For pyrazole-containing compounds, elimination occurs primarily through:

-

Renal Excretion: Water-soluble metabolites, such as glucuronide conjugates, are typically excreted in the urine.

-

Fecal Excretion: Less soluble compounds and metabolites may be eliminated in the feces via biliary excretion.

For example, after administration, sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the dose) and to a lesser extent in the urine (approximately 13%).[7] Similarly, celecoxib metabolites are excreted in both urine and feces, with very little of the unchanged drug being eliminated.[13][17]

Drug-Drug Interactions and Safety

The heavy reliance of pyrazole metabolism on the CYP450 system creates a significant potential for drug-drug interactions (DDIs).

-

CYP Inhibition: A pyrazole-containing drug can act as an inhibitor of a CYP enzyme, leading to increased concentrations of a co-administered drug that is a substrate for that enzyme. For example, although not a substrate for CYP2D6, celecoxib is known to inhibit this enzyme, necessitating caution when co-administered with CYP2D6 substrates.[13][14]

-

CYP Induction: Conversely, a pyrazole compound might induce the expression of a CYP enzyme, accelerating the metabolism and reducing the efficacy of a co-administered drug.

Given these risks, regulatory agencies like the FDA provide detailed guidance on conducting DDI studies during drug development.[18][19][20][21][22] A systematic, risk-based approach is recommended to evaluate the DDI potential of any new investigational drug.[19]

Standardized Experimental Workflows

A robust assessment of the pharmacokinetic profile of a pyrazole-containing compound requires a combination of in vitro and in vivo studies.

In Vitro Assays: Early Stage Screening

These assays are crucial for early-stage screening and ranking of compounds, helping to identify potential liabilities before advancing to more resource-intensive studies.[23]

-

Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[6][24]

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in trans-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[5][25]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[25]

-

Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A-to-B transport. The experiment is also performed in the reverse direction (B-to-A) to assess active efflux.[4]

-

Analysis: Compound concentrations in the collected samples are quantified using LC-MS/MS.[6][25]

-

Data Interpretation: The apparent permeability coefficient (Papp) is calculated. High Papp values generally correlate with good oral absorption.

-

-

Objective: To determine the intrinsic clearance (Clint) of a compound by measuring its rate of disappearance when incubated with HLMs, which are rich in CYP enzymes.[26][27]

-

Methodology:

-